Brombuterol hydrochloride

Description

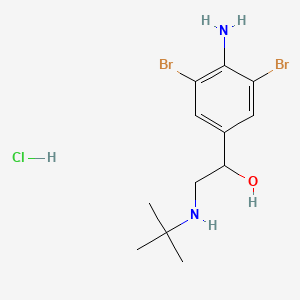

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPFKIAOVSGRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Br2ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944512 | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21912-49-2 | |

| Record name | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Brombuterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brombuterol (B1226356) hydrochloride is classified as a selective β2-adrenergic receptor agonist.[1][2][3][4][5] This technical guide delineates the established and putative mechanisms of action of brombuterol hydrochloride at the molecular, cellular, and physiological levels. While specific quantitative data on the binding affinity (Ki) and functional potency (EC50) of brombuterol at the β2-adrenergic receptor are not extensively available in publicly accessible literature, this document provides a comprehensive overview based on the known pharmacology of β2-adrenergic agonists. It includes detailed experimental protocols for assays that are critical for characterizing the activity of compounds like brombuterol. Furthermore, this guide presents comparative data for other well-characterized β2-agonists to offer a contextual framework for its potential pharmacological profile.

Introduction

Brombuterol is a synthetic compound recognized for its agonistic activity at the β2-adrenergic receptor (β2-AR).[1][2][4] As a member of the β2-agonist class of drugs, its primary mechanism of action is presumed to involve the stimulation of these receptors, leading to a cascade of intracellular events that culminate in smooth muscle relaxation, particularly in the bronchial airways. This property underlies the therapeutic potential of β2-agonists in the management of bronchospastic conditions such as asthma and chronic obstructive pulmonary disease (COPD). This guide provides a detailed exploration of the molecular interactions and signaling pathways associated with β2-adrenergic receptor activation, which are fundamental to understanding the pharmacological effects of this compound.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

The principal mechanism of action of this compound is its function as an agonist at the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) superfamily.

The β2-Adrenergic Receptor Signaling Cascade

Activation of the β2-adrenergic receptor by an agonist like brombuterol initiates a well-defined signaling pathway:

-

Receptor Binding and Conformational Change: Brombuterol binds to the β2-adrenergic receptor, inducing a conformational change in the receptor protein.

-

G-Protein Activation: This conformational change facilitates the activation of a stimulatory G-protein (Gs). The Gs protein releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP).

-

Adenylate Cyclase Activation: The activated α-subunit of the Gs protein (Gsα-GTP) dissociates and activates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.

-

Protein Kinase A (PKA) Activation: Elevated intracellular levels of cAMP lead to the activation of Protein Kinase A (PKA).

-

Downstream Phosphorylation and Physiological Response: PKA phosphorylates various intracellular target proteins, which in smooth muscle cells, leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase. This ultimately results in smooth muscle relaxation.

The following diagram illustrates the β2-adrenergic receptor signaling pathway.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Quantitative Pharmacological Parameters (Comparative Data)

| Compound | Receptor Binding Affinity (Ki/pKA) | Functional Potency (EC50/pD2) | Reference(s) |

| Salbutamol | pKA = 5.9 (guinea-pig trachea) | EC50 = 0.6 µM (cAMP formation, HASM cells) | [6][7] |

| Salmeterol (B1361061) | pKA = 7.4 (guinea-pig trachea) | EC50 = 0.0012 µM (cAMP formation, HASM cells) | [6][7] |

| Formoterol | pKh = 9.6 (human bronchial membranes) | pD2 = 8.9 (guinea-pig trachea) | [8] |

| Clenbuterol (B1669167) | Ki = 6.3 nM (rat β2-adrenoceptors) | - | [9] |

| Isoprenaline | - | EC50 = 0.08 µM (cAMP formation, HASM cells) | [7] |

HASM: Human Airway Smooth Muscle

Experimental Protocols

The characterization of a β2-adrenergic agonist like this compound involves a series of in vitro experiments to determine its binding affinity and functional potency.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the β2-adrenergic receptor.

Materials:

-

Cell membranes prepared from cells expressing the human β2-adrenergic receptor.

-

Radioligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-labeled β-antagonist like propranolol).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (the concentration of brombuterol that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

The following diagram illustrates the workflow of a radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

Functional Assay: cAMP Accumulation Assay for Determining Functional Potency (EC50)

This assay measures the ability of a compound to stimulate the production of intracellular cAMP, a key second messenger in the β2-adrenergic receptor signaling pathway.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for cAMP production.

Materials:

-

Whole cells expressing the human β2-adrenergic receptor.

-

This compound stock solution.

-

Stimulation buffer.

-

Lysis buffer.

-

cAMP detection kit (e.g., based on HTRF, AlphaScreen, or ELISA).

-

Plate reader compatible with the chosen detection method.

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.

-

Stimulation: Treat the cells with varying concentrations of this compound for a defined period.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay format provided by the detection kit.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The EC50 (the concentration of brombuterol that produces 50% of the maximal response) is determined by non-linear regression.

The following diagram illustrates the workflow of a cAMP accumulation assay.

Caption: cAMP Accumulation Assay Workflow.

Ex Vivo Functional Assay: Isolated Tracheal Strip Preparation

This assay assesses the relaxant effect of a compound on pre-contracted airway smooth muscle.

Objective: To evaluate the functional efficacy of this compound in relaxing airway smooth muscle.

Materials:

-

Trachea from a suitable animal model (e.g., guinea pig).

-

Krebs-Henseleit solution.

-

A contractile agent (e.g., histamine (B1213489) or carbachol).

-

This compound stock solution.

-

Organ bath system with force transducers.

Procedure:

-

Tissue Preparation: Isolate the trachea and prepare tracheal strips.

-

Mounting: Mount the tracheal strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

-

Contraction: Induce a sustained contraction of the tracheal strips with a contractile agent.

-

Drug Addition: Add cumulative concentrations of this compound to the organ bath.

-

Measurement of Relaxation: Record the relaxation of the tracheal strips using force transducers.

-

Data Analysis: Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 and maximal relaxation effect.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans are not extensively documented in the available literature. However, studies on the related compound bambuterol (B1223079), a prodrug of terbutaline, provide some insights into the potential pharmacokinetic profile of similar β2-agonists. For instance, bambuterol exhibits a prolonged absorption phase and is metabolized to the active compound terbutaline.[10][11][12] A study on the in vitro metabolism of brombuterol in pig liver microsomes indicated that it is extensively metabolized to a hydroxylamine (B1172632) derivative.[1]

Conclusion

This compound is a β2-adrenergic receptor agonist, and its mechanism of action is centered on the activation of the β2-AR/Gs/adenylate cyclase/cAMP/PKA signaling pathway, leading to smooth muscle relaxation. While direct quantitative data on its receptor binding affinity and functional potency are not widely available, the experimental protocols outlined in this guide provide a clear framework for the comprehensive pharmacological characterization of this and other β2-agonists. The comparative data for existing β2-agonists serve as a valuable reference for positioning the potential therapeutic profile of this compound. Further research is warranted to fully elucidate the specific quantitative aspects of its interaction with the β2-adrenergic receptor and its in vivo pharmacokinetic and pharmacodynamic properties.

References

- 1. In vitro metabolism of clenbuterol and bromobuterol by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdspdb.unc.edu [pdspdb.unc.edu]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Estimation of the efficacy and affinity of the beta 2-adrenoceptor agonist salmeterol in guinea-pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of bambuterol during oral administration of plain tablets and solution to healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of bambuterol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Brombuterol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Brombuterol, chemically known as 1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol, is a sympathomimetic amine and a potent β2-adrenergic receptor agonist[1]. Its structure is closely related to other well-known β2-agonists, such as Clenbuterol (B1669167). While not approved for human therapeutic use in major jurisdictions, its pharmacological activity has led to its illicit use in animal husbandry to increase the lean muscle mass to fat ratio[1]. This guide provides a detailed overview of its known pharmacological properties and the methodologies pertinent to its study.

Mechanism of Action

As a β2-adrenergic receptor agonist, Brombuterol hydrochloride selectively binds to and activates β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways, uterus, and vasculature supplying skeletal muscle[2][3].

Signaling Pathway

The activation of the β2-adrenergic receptor by an agonist like Brombuterol initiates a well-characterized signaling cascade:

-

Receptor Activation: Brombuterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).

-

G-Protein Coupling: This binding induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various intracellular proteins, leading to the physiological response. In airway smooth muscle, this results in muscle relaxation and bronchodilation[4][5].

Figure 1: β2-Adrenergic Receptor Signaling Pathway.

Pharmacodynamics

| Compound | Receptor | Parameter | Value | Reference |

| Clenbuterol | β2-Adrenoceptor | pD2 | 7.36 | (Comparative data) |

| Salbutamol | β2-Adrenoceptor | pD2 | 6.85 | (Comparative data) |

| Formoterol | β2-Adrenoceptor | pD2 | 8.64 | (Comparative data) |

Note: pD2 is the negative logarithm of the EC50 value. Higher values indicate greater potency.

An indirect competitive monoclonal ELISA developed for Brombuterol detection reported an IC50 value of 0.1 µg/L. However, this value reflects the concentration required to inhibit 50% of the antibody binding in the assay and is not a measure of receptor affinity or functional potency.

Pharmacokinetics

Detailed in vivo pharmacokinetic parameters for this compound (Cmax, Tmax, AUC, half-life, bioavailability) in any species are not extensively reported in publicly accessible scientific literature.

Metabolism

In vitro studies using pig liver microsomes have shown that Brombuterol is extensively metabolized. The primary metabolite identified is a hydroxylamine-derivative, formed through N-oxidation of the aniline (B41778) nitrogen[6]. This metabolic pathway is also observed for the related compound, Clenbuterol[7].

| Parent Compound | Primary Metabolic Reaction | Major Metabolite |

| Brombuterol | N-oxidation | Hydroxylamine-derivative |

Experimental Protocols

The following are detailed methodologies for key experiments used in the pharmacological characterization of β2-adrenergic agonists like this compound.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing β2-adrenergic receptors (e.g., lung tissue, transfected cell lines) in a suitable buffer and prepare a membrane fraction by differential centrifugation[8].

-

Binding Reaction: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol) and a range of concentrations of the unlabeled competitor drug (this compound)[9][10].

-

Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C)[8].

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand[8].

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.

Isolated Organ Bath for Functional Potency

This experiment determines the functional potency (EC50) of a compound by measuring its effect on the contraction or relaxation of isolated smooth muscle.

Figure 3: Experimental Workflow for Isolated Organ Bath Assay.

Protocol:

-

Tissue Preparation: Dissect tracheal smooth muscle strips from a suitable animal model (e.g., bovine or guinea pig) and mount them in an isolated organ bath[11][12].

-

Equilibration: Equilibrate the tissue in a physiological salt solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2). Apply a baseline tension to the muscle strips[13].

-

Contraction: Induce a sustained contraction of the smooth muscle using a contractile agent such as methacholine (B1211447) or histamine[14].

-

Drug Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Measurement: Record the relaxation of the muscle strip as a change in tension using a force transducer.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the maximum possible relaxation. Plot the percentage of relaxation against the logarithm of the drug concentration to generate a concentration-response curve and determine the EC50 value.

In Vivo Pharmacokinetic Study

This type of study determines the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.

Protocol:

-

Animal Model: Select a suitable animal model (e.g., rats, pigs, or cattle) and divide them into groups for intravenous and oral administration.

-

Drug Administration: Administer a known dose of this compound to the respective groups.

-

Sample Collection: Collect blood, urine, and feces samples at predetermined time points over a specified period.

-

Sample Preparation: Process the biological samples to extract the drug and its metabolites. This may involve liquid-liquid extraction or solid-phase extraction[15].

-

Quantification: Analyze the concentration of Brombuterol and its metabolites in the prepared samples using a validated analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[16][17].

-

Data Analysis: Plot the plasma concentration of the drug versus time. From this data, calculate key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), elimination half-life, and bioavailability.

Analytical Methods for Detection

Due to its illicit use, several sensitive analytical methods have been developed for the detection of Brombuterol in biological matrices.

| Analytical Technique | Matrix | Sample Preparation |

| LC-MS/MS | Animal Tissue, Urine | Liquid-liquid extraction, Solid-phase extraction[15][16][17][18] |

| ELISA | Animal Feed, Urine, Pork, Liver | Sample homogenization and extraction[16] |

Clinical Applications

There are no known approved clinical applications of this compound in humans for the treatment of respiratory diseases or any other condition. Clinical trials involving Brombuterol for therapeutic purposes have not been reported in the public domain.

Conclusion

This compound is a potent β2-adrenergic receptor agonist with a mechanism of action consistent with other drugs in its class. While its in vitro metabolism has been partially elucidated, a comprehensive in vivo pharmacokinetic and pharmacodynamic profile is not publicly available. The lack of clinical trial data precludes any assessment of its therapeutic potential and safety in humans. The detailed experimental protocols provided in this guide offer a roadmap for the systematic evaluation of this compound or novel β2-adrenergic agonists in a research and drug development setting. Further research is required to fully characterize the pharmacological profile of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Beta-adrenoceptors on smooth muscle, nerves and inflammatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 4. Molecular mechanisms of beta-adrenergic relaxation of airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New insights into beta-adrenoceptors in smooth muscle: distribution of receptor subtypes and molecular mechanisms triggering muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro metabolism of clenbuterol and bromobuterol by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative metabolism of clenbuterol by rat and bovine liver microsomes and slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Structure and biological activity of (-)-[3H]dihydroalprenolol, a radioligand for studies of beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scireq.com [scireq.com]

- 12. radnoti.com [radnoti.com]

- 13. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]

- 14. Effect of fenoterol-induced constitutive beta(2)-adrenoceptor activity on contractile receptor function in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. lcms.labrulez.com [lcms.labrulez.com]

An In-depth Technical Guide to the Synthesis Pathway and Impurities of Brombuterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of brombuterol (B1226356) hydrochloride, a beta-2 adrenergic agonist. The document details the synthetic pathways, potential impurities, and experimental protocols relevant to its chemical development and manufacturing. The information is presented to aid researchers, scientists, and drug development professionals in understanding the critical aspects of producing high-purity brombuterol hydrochloride.

Introduction

Brombuterol, chemically known as 1-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol, is a sympathomimetic amine.[1] For pharmaceutical applications, it is typically used as the hydrochloride salt. While sometimes considered an impurity in the synthesis of other adrenergic agonists like clenbuterol, brombuterol itself has been studied for its therapeutic potential.[2] Understanding its synthesis and impurity profile is crucial for ensuring its quality, safety, and efficacy in any pharmaceutical formulation.

This guide outlines the primary synthetic routes to this compound and provides a detailed analysis of the process-related impurities that can arise during its manufacture.

Synthesis Pathway of this compound

The most common synthetic route to this compound starts from the readily available 4-aminoacetophenone. The pathway involves a series of key transformations: aromatic bromination, alpha-bromination of the ketone, substitution with tert-butylamine (B42293), and a final reduction of the keto group to a secondary alcohol, followed by salt formation.

A schematic of the primary synthesis pathway is presented below:

Figure 1: Primary synthesis pathway of this compound.

An alternative pathway, suggested by patent literature for analogous compounds, could involve the reduction of a corresponding phenyl-glyoxal derivative in the presence of tert-butylamine.[3]

Step 1: Bromination of 4-Aminoacetophenone

The initial step is the dibromination of the aromatic ring of 4-aminoacetophenone. The activating amino group directs the electrophilic substitution to the ortho positions (3 and 5).

Reaction: 4-Aminoacetophenone → 4-Amino-3,5-dibromoacetophenone

Reagents: Bromine (Br₂) in a suitable solvent like acetic acid, or N-Bromosuccinimide (NBS).

Step 2: α-Bromination of 4-Amino-3,5-dibromoacetophenone

The methyl ketone of the dibrominated intermediate is then brominated at the alpha-carbon. This is a critical step where over-bromination can occur.

Reaction: 4-Amino-3,5-dibromoacetophenone → 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone

Reagents: Bromine (Br₂) in a solvent like methanol (B129727) with an acid catalyst, or copper(II) bromide (CuBr₂).

Step 3: Substitution with tert-Butylamine

The α-bromo ketone undergoes a nucleophilic substitution reaction with tert-butylamine to introduce the side chain.

Reaction: 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone → 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanone

Reagents: tert-Butylamine in a suitable solvent such as ethanol.

Step 4: Reduction of the Ketone

The ketone functionality is reduced to a secondary alcohol. Sodium borohydride (B1222165) is a commonly used reducing agent for this transformation due to its selectivity for ketones in the presence of other functional groups.[4]

Reaction: 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanone → 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol (Brombuterol)

Reagents: Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

Step 5: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt to improve the stability and solubility of the active pharmaceutical ingredient (API).

Reaction: Brombuterol → this compound

Reagents: Hydrochloric acid (HCl) in a suitable solvent like an alcohol.

Impurities in this compound Synthesis

The control of impurities is a critical aspect of pharmaceutical manufacturing. Several potential impurities can arise during the synthesis of this compound from unreacted starting materials, intermediates, and side reactions.

Process-Related Impurities

| Impurity Name | Structure | Source of Formation |

| Impurity A: 4-Amino-3-bromoacetophenone | 4-Amino-3-bromoacetophenone | Incomplete dibromination of 4-aminoacetophenone. |

| Impurity B: 4-Aminoacetophenone | 4-Aminoacetophenone | Unreacted starting material from the first step. |

| Impurity C: 1-(4-Amino-3,5-dibromophenyl)-2,2-dibromoethanone | 1-(4-Amino-3,5-dibromophenyl)-2,2-dibromoethanone | Over-bromination during the α-bromination step. |

| Impurity D: 1-(4-Amino-3,5-dibromophenyl)ethanone | 1-(4-Amino-3,5-dibromophenyl)ethanone | Unreacted intermediate from the α-bromination step. |

| Impurity E: 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanone | 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanone | Incomplete reduction of the keto intermediate. |

| Impurity F: 1-(4-Amino-3,5-dibromophenyl)ethanol | 1-(4-Amino-3,5-dibromophenyl)ethanol | Potential side product from the reduction of the α-bromo ketone before substitution. |

| Impurity G: 1-(4-Amino-3,5-dibromophenyl)-1,2-ethanediol | 1-(4-Amino-3,5-dibromophenyl)-1,2-ethanediol | Hydrolysis of the α-bromo ketone intermediate followed by reduction. |

The formation of these impurities can be influenced by reaction conditions such as temperature, reaction time, and the stoichiometry of the reagents.

Figure 2: Logical relationships in the formation of key impurities.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis of this compound with a controlled impurity profile. The following are generalized procedures based on the synthesis of related compounds. Optimization of these protocols is recommended for specific laboratory or manufacturing settings.

Synthesis of 4-Amino-3-bromoacetophenone (Intermediate for Impurity A)

A mixture of 4-aminoacetophenone in a solvent such as toluene (B28343) is treated with N-bromosuccinimide in portions, maintaining the temperature below 40°C.[3] After the reaction is complete, the mixture is washed with water, and the organic layer is dried and evaporated to yield 4-amino-3-bromoacetophenone.[3]

Synthesis of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone (α-Bromination)

4-Amino-3,5-dibromoacetophenone is dissolved in a suitable solvent like methanol containing a catalytic amount of acid.[5] A solution of bromine in methanol is added dropwise at a low temperature (0-5°C).[5] The reaction is stirred for a period to ensure completion, and the product is isolated by precipitation or extraction.[5]

Synthesis of Brombuterol from the α-Bromo Ketone

The α-bromo ketone is reacted with tert-butylamine in a solvent like ethanol.[3] The resulting α-amino ketone is then reduced in the same pot by the portion-wise addition of sodium borohydride at a controlled temperature.[3] After the reduction is complete, the reaction is worked up by evaporating the solvent and washing the residue with water to isolate the crude brombuterol base.[3]

Purification and Salt Formation

The crude brombuterol base can be purified by recrystallization from a suitable solvent. The purified base is then dissolved in an alcohol, and a solution of hydrochloric acid is added to precipitate the this compound salt.

Data Presentation

The following table summarizes the key chemical entities involved in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 4-Aminoacetophenone | C₈H₉NO | 135.16 | Starting Material |

| 4-Amino-3,5-dibromoacetophenone | C₈H₇Br₂NO | 292.96 | Intermediate |

| 1-(4-Amino-3,5-dibromophenyl)-2-bromoethanone | C₈H₆Br₃NO | 371.85 | Intermediate |

| 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanone | C₁₂H₁₆Br₂N₂O | 364.08 | Intermediate |

| Brombuterol | C₁₂H₁₈Br₂N₂O | 366.09 | API (Base) |

| This compound | C₁₂H₁₉Br₂ClN₂O | 402.55 | API (Salt) |

Conclusion

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield of the desired product and to minimize the formation of process-related impurities. A thorough understanding of the synthetic pathway and the potential for impurity formation is essential for the development of a robust and reproducible manufacturing process. The information provided in this guide serves as a foundational resource for scientists and professionals involved in the research and development of this compound. Further process optimization and validation are necessary for the implementation of this synthesis on a larger scale.

References

An In-depth Technical Guide to the Identification of Brombuterol Hydrochloride Degradation Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and potential pathways involved in the degradation of Brombuterol hydrochloride. Given the limited publicly available data on the specific degradation products of Brombuterol, this document leverages information on its known metabolism and draws parallels from forced degradation studies of structurally similar β2-adrenergic agonists. The principles and protocols outlined herein are based on established pharmaceutical industry practices and regulatory guidelines.

Introduction to this compound Stability

Brombuterol is a β2-adrenergic agonist used in veterinary medicine as a bronchodilator. The stability of an active pharmaceutical ingredient (API) like this compound is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Degradation studies are essential to identify potential impurities that may arise during manufacturing, storage, or administration. These studies, particularly forced degradation, are crucial for developing stability-indicating analytical methods, understanding degradation pathways, and ensuring the quality of the drug product.[1][2]

Forced degradation involves subjecting the drug substance to stress conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and exposure to acidic, basic, and oxidative environments.[1][3] This process helps in the rapid generation and identification of potential degradation products.

Known Metabolic and Potential Degradation Pathways

While specific forced degradation studies on Brombuterol are not extensively documented in public literature, its in vitro metabolism has been studied.

2.1 Oxidative Pathway

Research on the metabolism of Brombuterol in pig liver microsomes revealed that it is extensively metabolized into a polar hydroxylamine (B1172632) derivative.[4] This biotransformation involves the hydroxylation of the aniline (B41778) nitrogen.[4] This metabolic pathway is significant as it suggests a susceptibility to oxidation. The hydroxylamine metabolite itself can be unstable, potentially leading to the formation of corresponding nitroso and nitro derivatives during analysis or further degradation.[4] Therefore, these compounds are primary targets for identification in oxidative stress studies.

Forced Degradation Studies: An Overview

Forced degradation studies are typically conducted under a variety of stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines to ensure that the developed analytical methods are stability-indicating.[5]

3.1 Stress Conditions

The selection of stress conditions aims to simulate the degradation a drug product might encounter during its lifecycle.[1] A general protocol includes:

-

Acid Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures.[2]

-

Base Hydrolysis: Treatment with a dilute base (e.g., 0.1 M NaOH) at elevated temperatures.[2]

-

Oxidative Degradation: Exposure to an oxidizing agent, commonly hydrogen peroxide (e.g., 3-30% H₂O₂).[6]

-

Thermal Degradation: Subjecting the solid drug substance or a solution to high temperatures (e.g., 60-105°C).[6]

-

Photolytic Degradation: Exposing the drug substance to a combination of visible and UV light.[1]

3.2 Expected Degradation Profile (Illustrative)

While specific quantitative data for Brombuterol is scarce, the degradation profile of Bambuterol (B1223079), a closely related drug, provides valuable insights into the potential behavior of Brombuterol under stress conditions.[5] The following table summarizes the types of degradation products that could be anticipated.

| Stress Condition | Expected Degradation Behavior and Potential Products |

| Acid Hydrolysis | Likely to be labile. Potential for hydrolysis of functional groups. For analogous compounds, multiple degradation products are often observed.[5] |

| Base Hydrolysis | Likely to be labile. Similar to acid hydrolysis, may lead to the formation of several distinct degradation products.[5] |

| Oxidation | Highly susceptible. Expected to form the N-hydroxylamine derivative as a primary product, which may further degrade to nitroso and nitro compounds.[4] Studies on similar drugs show the formation of multiple oxidative degradants.[5] |

| Thermal Stress | Stability can vary. While some related compounds are stable under thermal stress, it is a critical test to perform.[5] |

| Photolytic Stress | Potential for degradation. Photolytic studies on analogous compounds have resulted in the formation of numerous degradation products.[5] |

This table is illustrative and based on general principles and data from structurally related compounds.

Experimental Protocols

The identification and characterization of degradation products require a systematic analytical approach.

4.1 Forced Degradation Sample Preparation (General Protocol)

-

Stock Solution Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to a known concentration (e.g., 1 mg/mL).

-

Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl or 0.1 M NaOH. Reflux the mixture for a specified period (e.g., 30 minutes to several hours) at a controlled temperature (e.g., 60°C). After the stress period, cool the solution and neutralize it.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the reaction for up to 24 hours.[1]

-

Thermal Degradation: Store the solid drug substance and the drug solution at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

-

Photodegradation: Expose the drug solution to a photostability chamber with a controlled light source (UV and visible light) for a specified duration.

4.2 Analytical Methodology

A combination of chromatographic and spectroscopic techniques is essential for the separation and structural elucidation of degradation products.[7]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or Photodiode Array (PDA) detection is the primary tool for separating the parent drug from its degradation products.[3][8]

-

Column: A reversed-phase column, such as a C8 or C18, is typically used.[8]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) is common.[8]

-

Detection: PDA detection is advantageous as it provides spectral information that can help in peak purity assessment and preliminary identification.[8]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is indispensable for identifying degradation products.[4]

-

LC separates the compounds.

-

MS provides the molecular weight of each component.

-

Tandem MS (MS/MS) is used to fragment the ions, providing structural information that helps in the definitive identification of the degradants.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For major degradation products that can be isolated, NMR (¹H NMR, ¹³C NMR, and 2D-NMR) is the most powerful technique for unambiguous structure elucidation.[5][7] Isolation is often achieved using semi-preparative HPLC.[5]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the identification and characterization of degradation products.

Conclusion

The identification of degradation products is a critical activity in pharmaceutical development that ensures the safety and quality of drug products. While specific data for this compound is limited, its known N-hydroxylation metabolic pathway provides a strong indication of its susceptibility to oxidative degradation. By applying standard forced degradation protocols and utilizing a suite of modern analytical techniques such as HPLC, LC-MS/MS, and NMR, researchers can effectively identify and characterize potential degradants. The methodologies and insights drawn from structurally similar molecules serve as a robust framework for initiating stability and degradation studies on this compound.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajpsonline.com [ajpsonline.com]

- 3. biomedres.us [biomedres.us]

- 4. In vitro metabolism of clenbuterol and bromobuterol by pig liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Brombuterol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro metabolism of Brombuterol hydrochloride, a β2-adrenergic agonist. Drawing on available literature for Brombuterol and its close structural analog, Clenbuterol (B1669167), this document outlines the primary metabolic pathways, encompassing both Phase I and Phase II biotransformations. Detailed experimental protocols for conducting in vitro metabolism studies using liver microsomes and hepatocytes are provided to guide researchers in designing and executing their own investigations. Furthermore, this guide presents a framework for the quantitative analysis of Brombuterol metabolism, including templates for tabulating key kinetic parameters. Visual representations of the metabolic pathways and experimental workflows are included to facilitate a clear understanding of the underlying processes. This document is intended to serve as a valuable resource for scientists and professionals involved in drug development and metabolic research.

Introduction

This compound is a synthetic β2-adrenergic agonist that has been investigated for its bronchodilatory and tocolytic properties. A thorough understanding of its metabolic fate is crucial for evaluating its pharmacokinetic profile, potential drug-drug interactions, and overall safety. In vitro metabolism studies are indispensable tools in early drug development, offering insights into metabolic stability, identifying key metabolites, and elucidating the enzymatic pathways responsible for a drug's biotransformation. This guide synthesizes the current knowledge on the in vitro metabolism of Brombuterol, leveraging data from related compounds where direct information is limited, to provide a robust framework for its metabolic investigation.

Metabolic Pathways of Brombuterol

The in vitro metabolism of Brombuterol primarily involves Phase I oxidation, with potential for subsequent Phase II conjugation reactions.

Phase I Metabolism: N-Hydroxylation

The predominant Phase I metabolic pathway for Brombuterol is N-hydroxylation. This reaction targets the primary aromatic amine group, leading to the formation of a hydroxylamine (B1172632) derivative.[1] This metabolic step is catalyzed by both the Cytochrome P450 (CYP) and Flavin-Containing Monooxygenase (FMO) enzyme systems.[1][2][3]

The resulting N-hydroxy-brombuterol is known to be unstable and can undergo further spontaneous oxidation to form nitroso and nitro derivatives.[1] The involvement of both CYP and FMO enzymes highlights the multiple pathways that can contribute to this primary metabolic transformation.

Potential Phase II Metabolism: Glucuronidation and Sulfation

While direct evidence for the Phase II metabolism of Brombuterol is not extensively documented, data from the structurally analogous compound, clenbuterol, strongly suggests the potential for glucuronidation and sulfation.[4][5]

-

Glucuronidation: O-glucuronides of clenbuterol have been successfully synthesized and identified as metabolites in in vitro systems using liver microsomes.[5] In humans, the UDP-glucuronosyltransferase (UGT) enzymes UGT1A9 and UGT1A10 have been shown to be the most active in catalyzing this conjugation.[5] It is therefore highly probable that Brombuterol, with its hydroxyl group, can undergo similar O-glucuronidation.

-

Sulfation: Sulfate conjugation is another common Phase II pathway for compounds with hydroxyl groups. For clenbuterol, sulfamate (B1201201) formation has been identified as a metabolic route.[4] This suggests that sulfation of the hydroxyl group of Brombuterol is a plausible metabolic pathway.

The following diagram illustrates the primary and potential metabolic pathways of Brombuterol.

References

- 1. researchgate.net [researchgate.net]

- 2. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, structure characterization, and enzyme screening of clenbuterol glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Receptor Binding Affinity of Brombuterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brombuterol hydrochloride is classified as a selective β2-adrenergic receptor agonist.[1] This class of compounds is pivotal in therapeutic applications, primarily for their bronchodilatory effects in managing respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[2] The efficacy and selectivity of β2-adrenergic agonists are intrinsically linked to their binding affinity and functional potency at the β2-adrenergic receptor. This technical guide provides a comprehensive overview of the receptor binding characteristics of this compound. Due to the limited availability of specific quantitative binding data for this compound in publicly accessible literature, this document outlines the established experimental protocols for determining receptor binding affinity and functional activity for this class of compounds. Furthermore, it details the canonical signaling pathways activated upon agonist binding and presents a comparative analysis of binding affinities for other well-characterized β2-adrenergic agonists to provide a valuable contextual framework for researchers.

Introduction to this compound and β2-Adrenergic Receptors

This compound is a synthetic compound that exerts its pharmacological effects through interaction with β-adrenergic receptors, with a pronounced selectivity for the β2 subtype.[1] β2-adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily and are predominantly located on the smooth muscle cells of the airways.[2] Agonist binding to these receptors initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.[3] The affinity with which an agonist binds to the receptor (often quantified by the dissociation constant, Kd, or the inhibition constant, Ki) and its ability to elicit a functional response are critical determinants of its therapeutic utility.

Quantitative Analysis of Receptor Binding Affinity

Table 1: Comparative Receptor Binding Affinities of Selected β2-Adrenergic Agonists

| Compound | Receptor Subtype | pKi | Ki (nM) | Assay Conditions | Reference |

| Clenbuterol (B1669167) | β2-Adrenoceptor | - | 6.3 | Rat jugular vein | [4] |

| Salmeterol | β2-Adrenoceptor | 8.3 ± 0.04 | ~5 | [125I]iodocyanopindolol-labeled bronchial membranes | [5] |

| Formoterol | β2-Adrenoceptor | 8.2 ± 0.09 | ~6.3 | [125I]iodocyanopindolol-labeled bronchial membranes | [5] |

| Albuterol (Salbutamol) | β2-Adrenoceptor | 5.83 ± 0.06 | ~1480 | [125I]iodocyanopindolol-labeled bronchial membranes | [5] |

| Fenoterol | β2-Adrenoceptor | 6.33 ± 0.07 | ~468 | [125I]iodocyanopindolol-labeled bronchial membranes | [5] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Experimental Protocols for Determining Receptor Binding Affinity

The following are detailed methodologies for key experiments used to characterize the receptor binding affinity and functional potency of β2-adrenergic agonists like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay directly measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the β2-adrenergic receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO-K1 cells).[6]

-

Radioligand: [3H]-CGP 12177 (a well-characterized β-adrenergic antagonist).[6]

-

Non-specific binding control: Propranolol (a high-concentration non-selective β-blocker).[6]

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells expressing the β2-adrenergic receptor in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand ([3H]-CGP 12177), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor activation by quantifying the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

Objective: To determine the potency (EC50) and efficacy of this compound in activating the β2-adrenergic receptor.

Materials:

-

A whole-cell system, typically a cell line expressing the β2-adrenergic receptor (e.g., CHO-K1 cells).[6]

-

This compound at various concentrations.

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Protocol:

-

Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP breakdown.

-

Stimulation: Add varying concentrations of this compound to the wells and incubate for a specified time at 37°C to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The EC50 value (the concentration of this compound that produces 50% of the maximal response) is determined by non-linear regression analysis. The maximal response observed provides a measure of the compound's efficacy relative to a full agonist.

Signaling Pathway of β2-Adrenergic Receptor Activation

Upon binding of an agonist like this compound, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of a stimulatory G-protein (Gs). This initiates a downstream signaling cascade, as depicted in the diagram below.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Radioligand Binding Assay Workflow.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 4. Analysis of the beta 1 and beta 2 adrenoceptor interactions of the partial agonist, clenbuterol (NAB365), in the rat jugular vein and atria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Brombuterol Hydrochloride in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited publicly available data exists for the quantitative solubility and stability of Brombuterol hydrochloride. This guide provides known qualitative solubility information and outlines comprehensive, standardized experimental protocols for determining its solubility and stability based on established methodologies for similar active pharmaceutical ingredients (APIs).

Introduction

This compound is a beta-2 adrenergic receptor agonist.[1] As with any active pharmaceutical ingredient (API), understanding its solubility and stability in various solvents is fundamental for formulation development, analytical method development, and ensuring drug product quality and efficacy. This technical guide summarizes the available solubility information for this compound and provides detailed experimental protocols for its comprehensive solubility and stability assessment.

Chemical and Physical Properties

-

Chemical Name: 4-amino-3,5-dibromo-α-[[(1,1-dimethylethyl)amino]methyl]-benzenemethanol, monohydrochloride[2]

-

Molecular Formula: C₁₂H₁₈Br₂N₂O · HCl[2]

-

Molecular Weight: 402.6 g/mol [2]

-

CAS Number: 21912-49-2[2]

Solubility Profile

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble[2][3] |

| Methanol | Soluble[2][3] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration is not specified.

Experimental Protocol for Quantitative Solubility Determination

To establish a comprehensive solubility profile, a systematic experimental approach is required. The following protocol outlines a standard method for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound reference standard

-

A range of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, polyethylene (B3416737) glycol 400, propylene (B89431) glycol, various buffers of different pH)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the workflow for determining the equilibrium solubility of this compound.

References

An In-depth Technical Guide to the Pharmacological Profile of Brombuterol (CAS 21912-49-2)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available scientific information on Brombuterol and related β2-adrenergic agonists. Due to the limited publicly available pharmacological data specifically for Brombuterol (CAS 21912-49-2), this guide draws upon data from analogous compounds to provide a comprehensive overview of its expected pharmacological profile.

Core Compound Summary

Brombuterol, identified by CAS number 21912-49-2, is classified as a β2-adrenergic agonist. Its chemical name is 1-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethan-1-ol hydrochloride. While detailed pharmacological studies on Brombuterol are not extensively available in the public domain, its structural similarity to other well-studied β2-agonists, such as Clenbuterol (B1669167) and Salbutamol (B1663637), allows for a scientifically inferred profile of its mechanism of action, and potential therapeutic and adverse effects.

Mechanism of Action: The β2-Adrenergic Signaling Cascade

As a β2-adrenergic agonist, Brombuterol is expected to exert its effects by binding to and activating β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.[1] This interaction initiates a well-defined signaling cascade.

Activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), leads to the stimulation of a coupled Gs protein.[2] This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1] PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, ultimately resulting in smooth muscle relaxation and bronchodilation.[1]

A specific signaling pathway elucidated for the related β2-agonist Clenbuterol involves the upregulation of histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway.[3]

Caption: β2-Adrenergic Receptor Signaling Pathway.

Quantitative Pharmacological Data (from related β2-Agonists)

Due to the scarcity of public data on Brombuterol, the following tables summarize quantitative data from studies on other β2-agonists to provide a comparative context for its potential efficacy and dose-response relationship.

Table 1: Dose-Response of Inhaled β2-Agonists in Asthma Patients

| Compound | Dose (µg) | Change in FEV1 (%) | Study Population | Reference |

| Broxaterol (B1667945) | 100 | Significant increase vs. placebo | 9 adult asthmatic patients | [4] |

| 200 | Dose-dependent increase | [4] | ||

| 400 | Further dose-dependent increase | [4] | ||

| Salbutamol | 100 | Significant increase vs. placebo | 9 adult asthmatic patients | [4] |

| 200 | Dose-dependent increase | [4] | ||

| 400 | Further dose-dependent increase | [4] | ||

| Clenbuterol | 6 | Significant bronchodilation | 12 patients with chronic obstructive lung disease | [5] |

| 12 | Similar effect to 6 µg | [5] | ||

| 24 | Similar effect to 6 µg | [5] | ||

| 48 | Similar effect to 6 µg | [5] |

Table 2: Pharmacokinetics of Bambuterol (a pro-drug of Terbutaline) in Asthmatic Patients

| Parameter | Younger Patients (20-37 years) | Older Patients (69-76 years) | Reference |

| Dose | 20 mg once daily for 1 week | 20 mg once daily for 1 week | [6] |

| AUC of Terbutaline (nmol·hr/L) | 376 ± 149 | 558 ± 171 | [6] |

| Apparent Plasma Clearance of Terbutaline (L/hr/kg) | 2.32 ± 1.26 | 1.22 ± 0.33 | [6] |

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of β2-agonists are crucial for reproducible research. Below is a generalized workflow for the screening and confirmation of β-agonists in biological matrices, based on established methods.

Protocol: Screening and Confirmation of β-Agonists in Animal Tissue by LC-MS/MS

This protocol outlines a common procedure for the extraction and analysis of β-agonists from tissue samples, a critical aspect of both pharmacological research and regulatory monitoring.[7][8]

1. Sample Preparation and Extraction:

-

Weigh 5.0 ± 0.1 g of homogenized tissue into a 50 mL centrifuge tube.

-

Add 4 mL of acetonitrile (B52724) and 1 mL of isopropanol.

-

Vortex for 2 minutes to ensure thorough mixing.

-

Add a salt mixture (e.g., sodium chloride, sodium sulfate, magnesium sulfate) to precipitate proteins and dehydrate the solution.

-

Centrifuge to separate the solid and liquid phases.

2. Extract Cleanup and Concentration:

-

Transfer the supernatant (acetonitrile/isopropanol extract) to a new tube.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., water or a mobile phase component).

-

Filter the reconstituted sample to remove any remaining particulate matter.

3. LC-MS/MS Analysis:

-

Inject the filtered sample into a High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS).

-

HPLC Conditions: Utilize a C18 column with a gradient elution program using mobile phases such as 0.1% formic acid in water and methanol.

-

MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect and quantify specific parent and daughter ions for each β-agonist.

Caption: Workflow for β-Agonist Analysis in Tissue.

Conclusion and Future Directions

References

- 1. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Clenbuterol upregulates histone demethylase JHDM2a via the β2-adrenoceptor/cAMP/PKA/p-CREB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dose-response comparison of broxaterol and salbutamol pressurized aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dose response relationship of clenbuterol (NAB 365) as a solution for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of bambuterol, a long-acting bronchodilator pro-drug of terbutaline, in young and elderly patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nucleus.iaea.org [nucleus.iaea.org]

- 8. nucleus.iaea.org [nucleus.iaea.org]

Technical Guide: Characterization of Brombuterol Hydrochloride Reference Standard

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the characterization of a Brombuterol Hydrochloride reference standard. A reference standard is a highly purified and well-characterized compound essential for ensuring the identity, strength, quality, and purity of a drug substance through various analytical procedures.[1] The integrity of reference standards is critical for registration applications, commercial releases, stability studies, and pharmacokinetic research.[1]

Introduction to this compound

Brombuterol is a β2-adrenergic receptor (β2-AR) agonist.[2] It is structurally and pharmacologically similar to other sympathomimetic amines like clenbuterol, and it is used to induce bronchodilation.[2] Due to its properties, it has also been illicitly used as a feed additive to increase the muscle-to-fat ratio in livestock.[2] A chemical reference standard for this compound is essential for analytical method validation, calibration of instruments like LC-MS/MS and GC-MS, and ensuring the traceability and reproducibility of analytical results in both pharmaceutical quality control and residue control testing.[3]

Physicochemical Properties

The fundamental physicochemical properties of the this compound reference standard are summarized below. These data are crucial for its proper identification, handling, and use in analytical methods.

| Property | Value | Source(s) |

| Formal Name | 4-amino-3,5-dibromo-α-[[(1,1-dimethylethyl)amino]methyl]-benzenemethanol, monohydrochloride | [2] |

| CAS Number | 21912-49-2 | [2][4] |

| Molecular Formula | C₁₂H₁₈Br₂N₂O • HCl | [2] |

| Molecular Weight | 402.6 g/mol (as HCl salt) | [2] |

| Appearance | White to off-white solid/powder | [5][6] |

| Purity | ≥95% to ≥98% | [2][5] |

| Melting Point | 224-225 °C | [6] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| UV λmax | 215 nm | [2] |

Analytical Characterization Data

A comprehensive characterization is necessary to confirm the identity, structure, and purity of the reference standard. This involves a combination of spectroscopic, chromatographic, and thermal analysis techniques.

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure and confirm the identity of the compound.

| Technique | Observation | Interpretation |

| ¹H-NMR | Conforms to structure | Confirms the proton environment of the molecule.[7] |

| Mass Spec. (MS) | Conforms to structure | Confirms the molecular weight and fragmentation pattern.[7] |

| Infrared (IR) | Conforms to structure | Confirms the presence of key functional groups. |

Chromatographic Purity

Chromatographic techniques are employed to separate and quantify the main compound from any organic impurities, including process-related impurities and degradation products.[1][8] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[8]

| Technique | Parameter | Result |

| HPLC-UV | Purity | ≥98% |

| HPLC-UV | Related Substances / Impurities | Each impurity ≤ 0.1% |

Thermal Analysis

Thermal analysis provides information on properties like melting point, decomposition, and the presence of residual solvents or water.

| Technique | Parameter | Result |

| DSC | Melting Endotherm | Onset at ~224 °C |

| TGA | Weight Loss | Minimal weight loss below decomposition temperature, indicating absence of significant solvent/water. |

| TGA | Decomposition | Onset of decomposition post-melting. |

Experimental Workflows and Methodologies

Reference Standard Characterization Workflow

The qualification of a chemical reference standard follows a logical workflow to establish its identity, purity, and potency. The process begins with structural confirmation, followed by purity assessment and the determination of other critical physicochemical properties.

Caption: Workflow for the characterization of a chemical reference standard.

β2-Adrenergic Receptor Signaling Pathway

As a β2-AR agonist, Brombuterol initiates a well-defined intracellular signaling cascade upon binding to its receptor, leading to physiological responses such as smooth muscle relaxation.

Caption: Simplified β2-adrenergic receptor signaling pathway.

Detailed Experimental Protocols

The following are representative protocols for the key analytical techniques used in the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity

-

Objective: To determine the purity of this compound and quantify any related substances.

-

Instrumentation: HPLC system with UV-Vis Detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0), with the exact ratio determined during method development.[9] A gradient elution may be used to resolve all impurities.

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.[9]

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard.

-

Dissolve in and dilute to 100 mL with the mobile phase to create a stock solution.

-

Further dilute as necessary to achieve a final concentration suitable for analysis (e.g., 0.1 mg/mL).

-

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase), followed by the sample solution.

-

Record the chromatogram for a sufficient time to allow all potential impurities to elute.

-

-

Calculation: Purity is calculated using the area percent method, where the area of the main Brombuterol peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity Confirmation

-

Objective: To confirm the molecular weight of Brombuterol and its fragmentation pattern, thereby verifying its identity.

-

Instrumentation: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS), often with an electrospray ionization (ESI) source.

-

Procedure:

-

A diluted solution of the sample is introduced into the MS, typically via direct infusion or through an LC system.

-

The sample is ionized in the ESI source (positive ion mode is common for amines).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Expected Results: The analysis should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of the Brombuterol free base (C₁₂H₁₈Br₂N₂O). The isotopic pattern characteristic of two bromine atoms should also be clearly visible.

Nuclear Magnetic Resonance (¹H-NMR) for Structural Elucidation

-

Objective: To provide an unambiguous confirmation of the chemical structure of this compound.

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve 5-10 mg of the substance in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

Procedure:

-

Acquire a standard one-dimensional proton (¹H) NMR spectrum.

-

Integrate the signals and determine their chemical shifts (ppm) and coupling patterns.

-

-

Data Interpretation: The resulting spectrum is compared against the expected chemical structure. The chemical shifts, integration values, and splitting patterns of the aromatic, aliphatic, and amine protons must be consistent with the structure of Brombuterol.

Simultaneous TGA-DSC Thermal Analysis

-

Objective: To assess the thermal stability, melting behavior, and presence of volatile components (water/solvents) in the reference standard.[10][11]

-

Instrumentation: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC concurrently.[10]

-

Procedure:

-

Accurately weigh 5-10 mg of the this compound standard into an appropriate pan (e.g., alumina (B75360) or aluminum).[10]

-

Place the sample in the instrument furnace.

-

Heat the sample under a controlled atmosphere (e.g., dry nitrogen at 30 mL/min) at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 350 °C).[10]

-

-

Data Interpretation:

-

TGA Curve: Plots weight loss versus temperature. Significant weight loss before the decomposition point may indicate the presence of water or residual solvents.[12] The decomposition temperature indicates the thermal stability of the compound.

-

DSC Curve: Plots heat flow versus temperature. An endothermic peak will correspond to the melting of the substance.[12] The peak temperature and onset are recorded. Other transitions, such as polymorphic transformations, could also be detected.[13]

-

References

- 1. pharmtech.com [pharmtech.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 21912-49-2) [witega.de]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. This compound - High Purity Analytical Standard at Best Price [nacchemical.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]

- 9. ajrcps.com [ajrcps.com]

- 10. azom.com [azom.com]

- 11. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 12. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 13. tainstruments.com [tainstruments.com]

An In-depth Technical Guide on the Potential Therapeutic Applications of Brombuterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific information on Brombuterol hydrochloride. A comprehensive literature search has revealed a significant lack of clinical data and formal therapeutic evaluations in human subjects. The information presented herein is for research and informational purposes only and should not be construed as a guide for therapeutic use.

Introduction

This compound is classified as a selective β2-adrenergic receptor agonist.[1][2][3] Compounds in this class are known for their ability to relax smooth muscle tissue, particularly in the bronchi, making them a cornerstone in the treatment of obstructive airway diseases. However, unlike other well-documented β2-agonists, this compound has primarily been identified as a substance used illicitly in livestock to enhance muscle-to-fat ratios and is predominantly marketed for research purposes only.[2] There is a notable absence of published clinical trials or regulatory approvals for its therapeutic use in humans.

This guide provides a detailed overview of the theoretical mechanism of action of this compound based on its classification and draws parallels with related, clinically established compounds to explore its potential, yet unverified, therapeutic applications.

Core Mechanism of Action: β2-Adrenergic Receptor Agonism

As a β2-adrenergic receptor agonist, the primary mechanism of action of this compound is expected to be the stimulation of β2-adrenergic receptors on the surface of various cells, most notably the smooth muscle cells of the airways.

Signaling Pathway

The binding of a β2-agonist like Brombuterol to its receptor initiates a cascade of intracellular events mediated by a G-protein-coupled receptor (GPCR) signaling pathway. This leads to the relaxation of airway smooth muscle, resulting in bronchodilation.

Caption: Generalized β2-Adrenergic Receptor Signaling Pathway.

Potential Therapeutic Applications (Theoretical)

Based on its mechanism as a β2-agonist, this compound could theoretically be investigated for conditions where bronchodilation is beneficial.

Obstructive Airway Diseases

The primary therapeutic area for β2-agonists is the management of asthma and Chronic Obstructive Pulmonary Disease (COPD).[4][5] These conditions are characterized by bronchoconstriction, and the relaxing effect of β2-agonists on airway smooth muscle can alleviate symptoms like wheezing, shortness of breath, and coughing.[6]

Quantitative Data